Antitumor agent-103

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

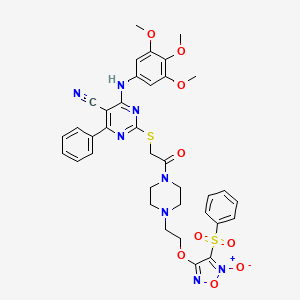

Molecular Formula |

C36H36N8O9S2 |

|---|---|

Molecular Weight |

788.9 g/mol |

IUPAC Name |

2-[2-[4-[2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethyl]piperazin-1-yl]-2-oxoethyl]sulfanyl-4-phenyl-6-(3,4,5-trimethoxyanilino)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C36H36N8O9S2/c1-49-28-20-25(21-29(50-2)32(28)51-3)38-33-27(22-37)31(24-10-6-4-7-11-24)39-36(40-33)54-23-30(45)43-16-14-42(15-17-43)18-19-52-34-35(44(46)53-41-34)55(47,48)26-12-8-5-9-13-26/h4-13,20-21H,14-19,23H2,1-3H3,(H,38,39,40) |

InChI Key |

NDBRQRCWXVZFBD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC(=O)N4CCN(CC4)CCOC5=NO[N+](=C5S(=O)(=O)C6=CC=CC=C6)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of Antitumor Agent-103: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of Antitumor agent-103, a novel compound demonstrating significant potential in cancer therapy. This document synthesizes available data to offer a comprehensive resource for researchers and drug development professionals, detailing its effects on cancer cells, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound, also identified as compound 24l, is a potent inducer of apoptosis in cancer cells. Its primary mechanism revolves around its ability to trigger programmed cell death, thereby inhibiting tumor cell proliferation and colony formation. A key feature of its action is the enhancement of nitric oxide (NO) production, which plays a crucial role in its antitumor effects. Furthermore, this compound effectively halts the progression of the cell cycle at the G0/G1 phase, preventing cancer cells from entering the DNA synthesis (S) phase and subsequent mitosis.

The molecular formula of this compound is C36H36N8O9S2, and it has a molecular weight of 788.85.

Quantitative Data Summary

The antiproliferative activity of this compound has been quantified against the human gastric cancer cell line MGC-803. The following table summarizes the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| IC50 | MGC-803 | 0.95 µM | [1] |

Signaling Pathway

The antitumor activity of this compound is intrinsically linked to its ability to modulate intracellular signaling pathways that govern cell survival and death. The core of its mechanism is the production of nitric oxide (NO), a key signaling molecule that, at high concentrations, can induce apoptosis. This NO-mediated apoptosis is a central component of the agent's cancer-killing ability. The antiproliferative activity of the compound is significantly diminished in the presence of NO scavengers, highlighting the critical role of nitric oxide.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Workflow:

Methodology:

-

Cell Seeding: MGC-803 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound and a vehicle control.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution.

Workflow:

References

A Technical Guide to the Discovery and Development of Venetoclax (ABT-199): A First-in-Class BCL-2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The antitumor agent "Antitumor agent-103" is not a publicly recognized compound. This guide uses Venetoclax (ABT-199), a well-documented and clinically approved antitumor agent, as a representative example to fulfill the detailed requirements of the request.

Executive Summary

Venetoclax (Venclexta®/Venclyxto®) is a first-in-class, orally bioavailable small molecule that selectively inhibits B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein.[1][2][3] Overexpression of BCL-2 is a hallmark of many hematologic malignancies, allowing cancer cells to evade programmed cell death (apoptosis).[1][4] Venetoclax restores the apoptotic pathway, demonstrating significant efficacy in cancers dependent on BCL-2 for survival. It is approved for the treatment of Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Acute Myeloid Leukemia (AML). This document provides a technical overview of its discovery, mechanism of action, preclinical and clinical development, and key experimental protocols.

Discovery and Preclinical Development

The development of Venetoclax represents a landmark achievement in targeting protein-protein interactions. The rationale stemmed from the observation that BCL-2 is frequently overexpressed in lymphoid and myeloid cancers, making it a prime therapeutic target.

From Pan-BCL-2 to Selective Inhibition: Initial efforts led to dual inhibitors of BCL-2 and BCL-xL, such as Navitoclax (ABT-263). While showing activity, Navitoclax's inhibition of BCL-xL, which is crucial for platelet survival, caused dose-limiting thrombocytopenia. This critical on-target toxicity necessitated the development of a BCL-2-selective agent.

Fragment-Based Drug Discovery: Through a sophisticated fragment-based drug discovery and structure-based design approach, scientists at Abbott (now AbbVie) engineered Venetoclax (ABT-199). The key was to exploit structural differences in the binding grooves of BCL-2 and BCL-xL. This resulted in a compound with sub-nanomolar affinity for BCL-2 and a significantly lower affinity for BCL-xL, thereby sparing platelets and creating a much wider therapeutic window.

Data Presentation: Preclinical Activity

The preclinical data confirmed Venetoclax's high potency and selectivity, which translated into significant anti-tumor activity in BCL-2-dependent models.

Table 1: In Vitro Selectivity and Potency of Venetoclax (ABT-199)

| Target Protein | Binding Affinity (Ki) | Selectivity vs. BCL-2 |

|---|---|---|

| BCL-2 | <0.01 nM | - |

| BCL-xL | 48 nM | >3000-fold |

| BCL-W | 245 nM | >3000-fold |

| MCL-1 | >444 nM | >4000-fold |

Source: Data compiled from multiple preclinical studies.

Table 2: In Vitro Cytotoxicity of Venetoclax in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 |

|---|---|---|

| RS4;11 | Acute Lymphoblastic Leukemia | ~30 nM |

| MOLM-13 | Acute Myeloid Leukemia | ~5 nM |

| OCI-AML3 | Acute Myeloid Leukemia | 4.09 nM (at 72h) |

| CLL Patient Samples | Chronic Lymphocytic Leukemia | Median EC50: 2 nM |

Source: Data compiled from multiple in vitro studies.

Table 3: In Vivo Efficacy of Venetoclax in Xenograft Models

| Xenograft Model | Cancer Type | Key Outcome |

|---|---|---|

| MOLM-13 | Acute Myeloid Leukemia | Significant inhibition of AML progression and extension of survival. |

| RS4;11 | Acute Lymphoblastic Leukemia | Strong antitumor efficacy, informing the starting dose for human trials. |

Mechanism of Action

Venetoclax functions as a BCL-2 Homology 3 (BH3) mimetic. In cancer cells that overexpress BCL-2, this anti-apoptotic protein sequesters pro-apoptotic proteins (like BIM, PUMA) by binding to their BH3 domains, preventing them from activating the downstream effectors BAX and BAK.

By binding with high affinity to the BH3-binding groove of BCL-2, Venetoclax displaces these pro-apoptotic proteins. The liberated activators then bind to and activate BAX and BAK, which oligomerize on the mitochondrial outer membrane. This leads to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, culminating in programmed cell death.

Clinical Development and Efficacy

The clinical development of Venetoclax was characterized by rapid, profound responses and the early identification of a significant safety risk: Tumor Lysis Syndrome (TLS).

Pharmacokinetics

Venetoclax exhibits a pharmacokinetic profile suitable for once-daily oral dosing. Its absorption is significantly increased with food.

Table 4: Key Pharmacokinetic Parameters of Venetoclax

| Parameter | Value | Notes |

|---|---|---|

| Time to Max. Concentration (Tmax) | 5 - 8 hours | Post-oral administration with a meal. |

| Elimination Half-Life (t½) | ~14 - 26 hours | At steady state. |

| Volume of Distribution (Vd/F) | 256 - 321 L | Indicates extensive tissue distribution. |

| Plasma Protein Binding | >99.9% | Highly bound to plasma proteins. |

| Metabolism | Primarily via CYP3A4/5 | Subject to drug-drug interactions with CYP3A inhibitors/inducers. |

| Effect of Food | Bioavailability increases 3- to 5-fold | Should be administered with a meal. |

Source: Data compiled from clinical pharmacokinetic studies.

Clinical Efficacy and Safety

First-in-human studies in CLL patients showed dramatic and rapid reductions in circulating tumor cells, but also led to cases of TLS, a metabolic emergency caused by the massive and abrupt death of cancer cells. This led to the implementation of a risk-stratified dose ramp-up schedule and prophylactic measures, which have successfully mitigated this risk.

Table 5: Efficacy of Venetoclax in Relapsed/Refractory CLL (MURANO Phase III Trial: Venetoclax + Rituximab vs. Bendamustine + Rituximab)

| Endpoint | Venetoclax + Rituximab (VenR) | Bendamustine + Rituximab (BR) |

|---|---|---|

| Overall Response Rate (ORR) | 92.3% | 72.3% |

| Complete Remission (CR/CRi) | 26.8% | 8.2% |

| Progression-Free Survival (PFS) at 24 months | 84.9% | 36.3% |

| Undetectable Minimal Residual Disease (uMRD) | 62% | 13% |

Source: Data from the MURANO study, a pivotal trial in R/R CLL.

Table 6: Efficacy in Newly Diagnosed AML in Adults ≥75 or Unfit for Intensive Chemo (VIALE-A Phase III Trial: Venetoclax + Azacitidine vs. Placebo + Azacitidine)

| Endpoint | Venetoclax + Azacitidine | Placebo + Azacitidine |

|---|---|---|

| CR + CR with incomplete marrow recovery (CRi) | 66.4% | 28.3% |

| Median Overall Survival (OS) | 14.7 months | 9.6 months |

| Median Time to First Response | 1.3 months | 2.8 months |

Source: Data from the VIALE-A study, which led to approval in AML.

Mechanisms of Resistance

Resistance to Venetoclax, both primary and acquired, is a clinical challenge. Key mechanisms involve the cancer cells bypassing their dependency on BCL-2.

-

Upregulation of other Anti-Apoptotic Proteins: Increased expression of MCL-1 or BCL-xL can sequester pro-apoptotic proteins freed by Venetoclax, preventing apoptosis. This is a major mechanism of resistance.

-

BCL-2 Gene Mutations: Acquired mutations in the BH3-binding groove of BCL-2 (e.g., G101V) can reduce the binding affinity of Venetoclax, rendering it less effective.

-

Activation of Pro-Survival Signaling: Activation of pathways like the receptor tyrosine kinase (RTK) pathway can promote survival through BCL-2 independent mechanisms.

Key Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol is used to measure the concentration of Venetoclax required to inhibit the growth of cancer cell lines by 50%.

-

Cell Seeding: Seed hematological cancer cells (e.g., MOLM-13, OCI-AML3) in 96-well plates at a density of 15,000–20,000 cells per well in the appropriate culture medium.

-

Drug Treatment: Prepare serial dilutions of Venetoclax (e.g., in half-log steps from 10 µM down to <1 nM). Add the drug solutions to the wells. Include a vehicle control (e.g., 0.5% DMSO).

-

Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells, or a colorimetric method like the MTT assay.

-

Data Analysis: Generate concentration-response curves and calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of Venetoclax in a living organism.

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID) to prevent rejection of human tumor cells.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million MOLM-13 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Treatment Administration: Administer Venetoclax orally (e.g., via oral gavage) once daily at a predetermined dose (e.g., 100 mg/kg). The control group receives the vehicle solution.

-

Monitoring and Endpoints: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health. The primary endpoints are typically tumor growth inhibition and overall survival.

Development Workflow and Conclusion

The journey of Venetoclax from concept to clinic exemplifies a successful modern drug development paradigm.

References

In Vitro Cytotoxicity of Antitumor Agent-103 in Human Gastric Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cytotoxic effects of Antitumor agent-103, also identified as compound 24l, specifically in the context of human gastric cancer. The information presented herein is a synthesis of publicly available preclinical data, intended to inform further research and development efforts in oncology. This compound has been characterized as an apoptosis inducer with significant antiproliferative and anti-colony formation properties.[1][2] Its mechanism of action involves the arrest of the cell cycle at the G0/G1 phase and the enhancement of nitric oxide (NO) production, contributing to its antitumor activity.[1][2][3]

Quantitative Analysis of Cytotoxicity

The primary cytotoxic efficacy of this compound was evaluated in the MGC-803 human gastric cancer cell line. The agent demonstrated potent antiproliferative activity, as summarized in the table below.

| Cell Line | Agent | IC50 Value (µM) | Positive Control | Reference |

| MGC-803 | This compound (compound 24l) | 0.95 | 5-FU |

Table 1: Summary of the half-maximal inhibitory concentration (IC50) of this compound in the MGC-803 human gastric cancer cell line. The IC50 value indicates the concentration of the agent required to inhibit the growth of 50% of the cancer cells.

Mechanistic Insights

Preliminary mechanistic studies have elucidated that the cytotoxic effects of this compound in MGC-803 cells extend beyond simple growth inhibition. The agent has been shown to effectively inhibit colony formation and induce cell cycle arrest at the G0/G1 phase. Furthermore, investigations involving DAPI staining and reactive oxygen species assays have confirmed that this compound induces apoptosis in these gastric cancer cells. A key finding from these studies is the role of nitric oxide (NO), where the most potent activity of compound 24l correlated with the highest levels of NO production. The antiproliferative effects were significantly diminished when NO scavengers were introduced, highlighting the critical role of NO in the agent's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following section outlines the probable experimental protocols based on the reported assays.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: MGC-803 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Drug Treatment: The cells are then treated with various concentrations of this compound (compound 24l) and a positive control (e.g., 5-FU) for a designated period (e.g., 48 or 72 hours).

-

MTT Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Colony Formation Assay

-

Cell Seeding: A low density of MGC-803 cells is seeded in 6-well plates.

-

Drug Treatment: The cells are treated with different concentrations of this compound for a specified duration.

-

Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for a period that allows for colony formation (typically 1-2 weeks).

-

Staining: The colonies are fixed with methanol and stained with a solution such as crystal violet.

-

Quantification: The number of colonies (typically defined as containing >50 cells) is counted.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: MGC-803 cells are treated with this compound for a set time, then harvested by trypsinization.

-

Fixation: The cells are washed with PBS and fixed in cold 70% ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Apoptosis Assay (DAPI Staining)

-

Cell Culture and Treatment: MGC-803 cells are grown on coverslips in a culture dish and treated with this compound.

-

Fixation: The cells are fixed with a solution like 4% paraformaldehyde.

-

Staining: The fixed cells are stained with DAPI (4',6-diamidino-2-phenylindole), which binds to DNA.

-

Microscopy: The cells are observed under a fluorescence microscope.

-

Analysis: Apoptotic cells are identified by characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation.

Visualizing the Mechanism of Action

To illustrate the proposed mechanism of action and experimental workflow, the following diagrams are provided.

Caption: A simplified workflow for assessing the in vitro effects of this compound.

Caption: Proposed signaling pathway for this compound in MGC-803 cells.

References

In-Depth Technical Guide: Target Identification and Validation of Antitumor Agent TAS-103

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation of TAS-103, a novel quinoline derivative with potent antitumor activity. TAS-103 has been identified as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), critical enzymes in DNA replication and repair. This document details the mechanism of action, preclinical efficacy, and the experimental methodologies employed to validate its targets. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to TAS-103

TAS-103, chemically known as 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, is a synthetic quinoline derivative developed as a potent anticancer agent.[1][2] Preclinical studies have demonstrated its marked efficacy against a broad spectrum of solid tumors, including lung, colon, stomach, breast, and pancreatic cancers.[1][2] The primary mechanism of action of TAS-103 is the inhibition of both topoisomerase I and topoisomerase II, leading to the stabilization of enzyme-DNA cleavable complexes, induction of DNA damage, and subsequent cancer cell death.[1]

Target Identification: Topoisomerase I and II

The identification of Topo I and Topo II as the primary targets of TAS-103 was elucidated through a series of biochemical and cellular assays.

In Vitro Enzyme Inhibition

Initial studies focused on the direct inhibitory effect of TAS-103 on purified topoisomerase enzymes. These experiments are crucial for determining the specific molecular targets of a compound.

Table 1: In Vitro Inhibitory Activity of TAS-103 against Topoisomerases

| Enzyme | IC50 (µM) |

| Topoisomerase I | 2 |

| Topoisomerase II | 6.5 |

Data sourced from in vitro enzyme inhibition assays.

Cellular Cytotoxicity

The cytotoxic effects of TAS-103 were evaluated against various cancer cell lines to determine its potency and spectrum of activity.

Table 2: Cytotoxicity of TAS-103 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| P388 | Murine Leukemia | 0.0011 |

| KB | Human Epidermoid Carcinoma | 0.0096 |

| Various Tumor Cell Lines | - | 0.0030 - 0.23 |

IC50 values represent the concentration of TAS-103 required to inhibit cell growth by 50%.

Target Validation: Mechanism of Action

Validation of Topo I and Topo II as the functional targets of TAS-103 in a cellular context involved a series of experiments to elucidate its mechanism of action.

Stabilization of Topoisomerase-DNA Cleavable Complexes

A key mechanism of topoisomerase inhibitors is the stabilization of the transient covalent complex formed between the enzyme and DNA. This leads to DNA strand breaks and triggers downstream cell death pathways.

-

Experimental Protocol: DNA Cleavage Assay

-

Cell Culture: Human cancer cells (e.g., KB cells) are cultured to 70-80% confluency.

-

Drug Treatment: Cells are treated with varying concentrations of TAS-103, a known Topo I inhibitor (e.g., camptothecin), and a known Topo II inhibitor (e.g., etoposide) for a specified duration.

-

Lysis and DNA Isolation: Cells are lysed, and genomic DNA is carefully isolated to preserve protein-DNA complexes.

-

Immunoprecipitation: Antibodies specific to Topo I or Topo II are used to immunoprecipitate the enzyme-DNA complexes.

-

DNA Analysis: The amount of co-precipitated DNA is quantified, typically by qPCR or slot blot analysis, to determine the extent of cleavable complex stabilization.

-

TAS-103 was found to stabilize both Topo I- and Topo II-DNA cleavable complexes in KB cells. The amount of Topo II-DNA complex generated was comparable to that induced by etoposide, while the amount of Topo I-DNA complex was less than that produced by camptothecin.

Effects on DNA Synthesis and Cell Cycle

As a consequence of topoisomerase inhibition and DNA damage, TAS-103 was shown to impact DNA synthesis and cell cycle progression.

-

Experimental Protocol: DNA Synthesis and Cell Cycle Analysis

-

Cell Culture and Treatment: Cancer cells are treated with TAS-103.

-

DNA Synthesis Assay: Cells are incubated with a labeled nucleoside analog (e.g., BrdU or ³H-thymidine). The incorporation of the label into newly synthesized DNA is measured to assess the rate of DNA synthesis.

-

Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined.

-

Studies revealed that TAS-103 more strongly inhibits DNA synthesis compared to RNA and protein synthesis. Furthermore, it induces an accumulation of cells in the S and G2/M phases of the cell cycle, consistent with the cellular response to DNA damage.

Preclinical Efficacy

The antitumor activity of TAS-103 has been demonstrated in various preclinical in vivo models.

In Vivo Antitumor Activity

Intermittent intravenous administration of TAS-103 showed significant efficacy against subcutaneously implanted murine tumors and various human tumor xenografts. The agent also demonstrated marked efficacy against lung metastatic tumors. The antitumor effect of TAS-103 was generally greater than that of other established agents like irinotecan, etoposide, and cisplatin.

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of TAS-103 Action

The following diagram illustrates the proposed mechanism of action for TAS-103, from target engagement to the induction of cell death.

Caption: Mechanism of action of TAS-103.

Experimental Workflow for Target Validation

The diagram below outlines the key experimental steps undertaken to validate the targets of TAS-103.

Caption: Target validation workflow for TAS-103.

Conclusion

The comprehensive body of evidence from in vitro and cellular studies robustly validates topoisomerase I and topoisomerase II as the primary targets of the antitumor agent TAS-103. Its dual inhibitory mechanism, leading to the stabilization of DNA-enzyme complexes and subsequent cell cycle arrest and apoptosis, underpins its potent and broad-spectrum antitumor activity observed in preclinical models. This detailed understanding of its target and mechanism of action provides a solid foundation for its further clinical development.

References

The Structure-Activity Relationship of Antitumor Agent TAS-103 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antitumor agent TAS-103, a potent dual inhibitor of topoisomerase I and II. While comprehensive public data on the structure-activity relationship (SAR) of a wide range of TAS-103 analogs is limited, this document will delve into the known biological activity of TAS-103, its mechanism of action, and the SAR of the broader indenoisoquinoline class of compounds to which it belongs. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.

Introduction

TAS-103, chemically known as 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, is a novel synthetic quinoline derivative that has demonstrated significant antitumor activity in a variety of preclinical models.[1] It functions as a dual inhibitor of two essential nuclear enzymes, topoisomerase I (Topo I) and topoisomerase II (Topo II), which are critical for DNA replication, transcription, and chromosome segregation.[2] By targeting both enzymes, TAS-103 presents a promising strategy to overcome resistance mechanisms associated with single-target topoisomerase inhibitors. This guide will summarize the available quantitative data on TAS-103's activity, elucidate its mechanism of action, and provide detailed experimental methodologies for its evaluation.

Structure-Activity Relationship of Indenoisoquinoline Analogs

The core indenoisoquinoline scaffold is a key pharmacophore for topoisomerase I inhibition. Modifications to this core structure have been shown to significantly impact potency and cellular activity. Key SAR findings for the indenoisoquinoline class include:

-

The Lactam Ring: The lactam moiety is essential for activity. Modifications to the side chain attached to the lactam nitrogen have a profound effect on cytotoxicity. For instance, the presence of a 3'-dimethylaminopropyl substituent has been shown to be favorable for anticancer activity in some aza-indenoisoquinoline analogs.

-

A-Ring Modifications: The substitution pattern on the A-ring of the indenoisoquinoline core can influence both Topo I inhibitory activity and cytotoxicity. The introduction of nitrogen atoms into the A-ring (aza-indenoisoquinolines) has been explored to modulate the physicochemical properties and biological activity of these compounds.

-

Substituents on the Indeno Ring: The nature and position of substituents on the indeno portion of the molecule can also affect activity. Electron-donating or -withdrawing groups can alter the electronic properties of the molecule and its interaction with the topoisomerase-DNA complex.

Relating these general findings to TAS-103, its structure incorporates the core indenoisoquinoline framework with a dimethylaminoethylamino side chain, which likely contributes to its potent antitumor effects. Further synthesis and evaluation of TAS-103 analogs with systematic modifications at these key positions would be necessary to establish a definitive SAR for this specific chemical series.

Quantitative Data on TAS-103

The following tables summarize the reported in vitro activity of TAS-103.

Table 1: Topoisomerase I and II Inhibitory Activity of TAS-103

| Enzyme | IC50 (µM) |

| Topoisomerase I | 2 |

| Topoisomerase II | 6.5 |

Table 2: Cytotoxicity of TAS-103 against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| P388 | Leukemia | 0.0011 |

| KB | Oral Carcinoma | 0.0096 |

| A549 | Lung Cancer | 0.025 |

| HT-29 | Colon Cancer | 0.030 |

| MKN-28 | Gastric Cancer | 0.042 |

| MCF-7 | Breast Cancer | 0.23 |

Mechanism of Action and Signaling Pathways

TAS-103 exerts its antitumor effect by stabilizing the covalent complexes formed between topoisomerases and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA single- and double-strand breaks. These DNA lesions trigger a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.

The proposed signaling pathway for TAS-103 is as follows:

Studies have shown that TAS-103 induces an increase in the cell population in the S-G2/M phase of the cell cycle. Furthermore, TAS-103-induced apoptosis is associated with the activation of caspases, including ICE-like and CPP32-like proteases. Interestingly, the overexpression of the anti-apoptotic protein Bcl-2 has been shown to block TAS-103-induced apoptosis, indicating the involvement of the mitochondrial apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of TAS-103 and its analogs.

Topoisomerase I and II Inhibition Assays

A general workflow for assessing topoisomerase inhibitors is depicted below:

5.1.1. Topoisomerase I Relaxation Assay

This assay measures the inhibition of supercoiled DNA relaxation by Topo I.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: The inhibition of Topo I activity is determined by the decrease in the amount of relaxed DNA and the persistence of supercoiled DNA.

5.1.2. Topoisomerase II Decatenation Assay

This assay measures the inhibition of the decatenation of kinetoplast DNA (kDNA) by Topo II.

-

Reaction Mixture: Prepare a reaction mixture containing kDNA, Topoisomerase II enzyme, ATP, and the test compound at various concentrations in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop solution.

-

Agarose Gel Electrophoresis: Separate the catenated and decatenated DNA by electrophoresis on a 1% agarose gel.

-

Visualization and Analysis: Visualize the DNA bands as described for the Topo I assay. Inhibition of Topo II is observed as a decrease in the amount of decatenated minicircles.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Antitumor Activity (Xenograft Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of an antitumor agent using a subcutaneous xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer the test compound via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) to determine the antitumor efficacy of the compound.

Conclusion

TAS-103 is a promising antitumor agent with a dual mechanism of action targeting both topoisomerase I and II. Its potent cytotoxic activity against a broad range of cancer cell lines highlights its therapeutic potential. While a detailed structure-activity relationship for a series of TAS-103 analogs is yet to be fully elucidated in the public literature, the insights from the broader indenoisoquinoline class provide a rational basis for the design of novel and more effective derivatives. The experimental protocols detailed in this guide offer a comprehensive framework for the preclinical evaluation of TAS-103 and future analogs, paving the way for further development of this important class of anticancer agents.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell cycle arrest and cell survival induce reverse trends of cardiolipin remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors as Anticancer Agents in Human Renal Cell Carcinoma Cell Line SN12C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative structure-activity relationship studies on indenoisoquinoline topoisomerase I inhibitors as anticancer agents in human renal cell carcinoma cell line SN12C - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Properties of Antitumor Agent-103 in Preclinical Models: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Antitumor agent-103 is a hypothetical compound created for illustrative purposes. The data and experimental details presented herein are representative of a novel small molecule tyrosine kinase inhibitor and are based on established preclinical research methodologies.

Introduction

This compound is a novel, orally bioavailable, small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Activating mutations and overexpression of EGFR are well-established drivers in various malignancies, making it a critical therapeutic target.[1][2][3][4] The EGFR signaling cascade, primarily through the MAPK and PI3K/AKT pathways, promotes uncontrolled cell proliferation, survival, and metastasis.[1] This technical guide summarizes the essential pharmacokinetic (PK) properties of this compound in rodent models, providing a foundational dataset for its progression towards clinical development. The objective of these studies was to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the agent following intravenous and oral administration.

Experimental Protocols

Detailed methodologies were established to ensure the reliability and reproducibility of the pharmacokinetic data.

Animal Models

All animal studies were conducted in accordance with institutional guidelines for animal welfare.

-

Species: Male Sprague-Dawley rats (250-300g) and male BALB/c mice (20-25g) were used for all pharmacokinetic evaluations.

-

Housing: Animals were housed in controlled conditions with a 12-hour light/dark cycle and provided with food and water ad libitum. Animals were fasted overnight prior to oral dosing.

Formulation and Administration

-

Intravenous (IV) Formulation: this compound was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 1 mg/mL.

-

Oral (PO) Formulation: For oral administration, this compound was suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 2 mg/mL.

-

Dose Administration:

-

IV: A single bolus dose of 2 mg/kg was administered via the tail vein.

-

PO: A single dose of 10 mg/kg was administered by oral gavage.

-

Sample Collection

-

Blood Sampling: Serial blood samples (~100 µL) were collected from the saphenous vein at specified time points post-dose: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

-

Sample Processing: Blood samples were collected into tubes containing K2EDTA anticoagulant, centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. The resulting plasma samples were stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Plasma concentrations of this compound were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples (25 µL) were subjected to protein precipitation with 225 µL of acetonitrile containing an internal standard (e.g., a structurally similar compound like gefitinib). Samples were vortexed and centrifuged, and the supernatant was diluted with water prior to injection.

-

Chromatography: Separation was achieved on a C18 reverse-phase column using a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using multiple-reaction monitoring (MRM) in positive electrospray ionization mode. The method was validated for linearity, accuracy, precision, and stability.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) of the plasma concentration-time data.

-

Key Parameters: Maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were determined directly from the observed data.

-

AUC Calculation: The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) was calculated using the linear trapezoidal rule. The area from the last time point to infinity (AUCt-inf) was extrapolated.

-

Bioavailability: Absolute oral bioavailability (F%) was calculated as: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Results: Pharmacokinetic Parameters

The pharmacokinetic profile of this compound was characterized in both mice and rats. The key parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 1850 | 980 |

| Tmax (h) | 0.083 | 1.0 |

| AUC(0-t) (ng·h/mL) | 2150 | 4320 |

| AUC(0-inf) (ng·h/mL) | 2210 | 4450 |

| T½ (h) | 3.5 | 4.1 |

| CL (L/h/kg) | 0.90 | - |

| Vd (L/kg) | 2.8 | - |

| F (%) | - | 40.3% |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 1675 | 850 |

| Tmax (h) | 0.083 | 2.0 |

| AUC(0-t) (ng·h/mL) | 2550 | 5890 |

| AUC(0-inf) (ng·h/mL) | 2610 | 6100 |

| T½ (h) | 4.2 | 5.5 |

| CL (L/h/kg) | 0.77 | - |

| Vd (L/kg) | 3.1 | - |

| F (%) | - | 46.7% |

Visualizations: Workflows and Pathways

To better illustrate the experimental process and the agent's mechanism of action, the following diagrams are provided.

Caption: Experimental workflow for preclinical pharmacokinetic studies.

Caption: Hypothesized mechanism of this compound on the EGFR signaling pathway.

Discussion

The preclinical pharmacokinetic studies reveal that this compound is readily absorbed after oral administration in both mice and rats, achieving moderate oral bioavailability of 40.3% and 46.7%, respectively. The time to reach peak plasma concentration (Tmax) was between 1-2 hours, indicating relatively rapid absorption.

The agent exhibited a moderate clearance and a volume of distribution significantly greater than total body water, suggesting distribution into tissues. The elimination half-life (T½) ranged from 3.5 to 5.5 hours across species and routes, supporting the potential for a manageable dosing interval in future clinical trials.

References

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action Immunomodulatory Effect of Antitumor Agent-103 on the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, characterized by a complex network of immune-suppressive cells and signaling pathways that shield the tumor from immune-mediated destruction. Antitumor agent-103 is an investigational therapeutic vaccine designed to overcome these barriers by targeting two key immunosuppressive pathways: Indoleamine 2,3-dioxygenase (IDO) and Programmed Death-Ligand 1 (PD-L1). This technical guide details the mechanism of action of this compound, its quantifiable effects on the TME based on preclinical and clinical data, and the detailed experimental protocols used to assess its activity. By activating and expanding T cells that recognize and eliminate both tumor cells and immune-suppressive cells expressing IDO and PD-L1, this compound reshapes the TME from an immune-suppressive to an immune-active state, thereby enhancing anti-tumor activity.

Introduction

This compound is a novel, off-the-shelf therapeutic cancer vaccine engineered to induce a targeted T-cell response against cells expressing IDO1 and PD-L1.[1][2][3] These two proteins are critical drivers of immune evasion in a wide range of malignancies. IDO1 is an enzyme that suppresses T-cell function by depleting tryptophan, while PD-L1 ligates the PD-1 receptor on activated T cells, leading to their exhaustion and inactivation. By generating a specific cytotoxic T-cell response against IDO1+ and PD-L1+ cells, this compound employs a dual mechanism of action: the direct targeting of tumor cells that upregulate these proteins and the elimination of immune-suppressive cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), within the TME.[1][2] This guide synthesizes the available data on this compound and provides the necessary technical information for its evaluation.

Mechanism of Action

This compound is comprised of two peptide components designed to be recognized by the immune system, leading to the activation and expansion of specific T cells. Preclinical models have demonstrated that the two components of the vaccine work cooperatively to reduce tumor growth through distinct pathways. The anti-IDO1 component primarily acts by reducing myeloid-derived immune suppression, while the anti-PD-L1 component enhances anti-tumor T-effector functions. This dual targeting leads to a profound reprogramming of the TME, characterized by increased T-cell infiltration and activation and a reduction in suppressive cell populations.

Quantitative Data on TME Modulation and Clinical Efficacy

The effects of this compound, in combination with anti-PD-1 therapy, have been quantified in several clinical trials across different cancer types. The following tables summarize the key findings.

Table 1: Clinical Efficacy in Advanced Melanoma (Phase 1/2 Trial)

| Endpoint | Value | Confidence Interval (95% CI) |

| Objective Response Rate (ORR) | 80% | - |

| Complete Response (CR) Rate | 43% | - |

| Median Progression-Free Survival (PFS) | 25.5 months | - |

Data from a Phase 1/2 trial in anti-PD-1 naïve metastatic melanoma patients treated with this compound and nivolumab.

Table 2: Clinical Efficacy in First-Line Metastatic NSCLC (PD-L1 high) (Phase 2 Trial)

| Endpoint | Value | Confidence Interval (95% CI) |

| Confirmed Objective Response Rate (ORR) | 48.4% | 30% - 67% |

| Disease Control Rate (DCR) | 80.6% | - |

| Progression-Free Survival (PFS) at 6 months | 61% | - |

Data from a Phase 2 trial in patients with metastatic NSCLC (PD-L1 TPS ≥50%) treated with this compound and pembrolizumab.

Table 3: Clinical Efficacy in First-Line Advanced Head and Neck Cancer (PD-L1 high) (Phase 2 Trial)

| Endpoint | Value |

| Confirmed Objective Response Rate (ORR) | 44.4% |

| Median Progression-Free Survival (PFS) | 6.6 months |

| Disease Control Rate (DCR) | 66.7% |

Data from a Phase 2 basket trial in patients with SCCHN (PD-L1 CPS ≥ 20).

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on the tumor microenvironment.

Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis

This protocol describes the isolation and immunophenotyping of TILs from fresh tumor tissue to quantify changes in immune cell populations.

-

Tissue Dissociation:

-

Mechanically mince fresh tumor tissue into small fragments (1-2 mm³) in a sterile petri dish containing RPMI-1640 medium.

-

Transfer the tissue fragments to a gentleMACS C Tube and add a tumor dissociation enzyme cocktail (e.g., collagenase, DNase).

-

Process the tissue using a gentleMACS Dissociator according to the manufacturer's protocol to obtain a single-cell suspension.

-

-

Cell Filtration and Red Blood Cell Lysis:

-

Filter the cell suspension through a 70-µm cell strainer into a 50 mL conical tube.

-

Centrifuge at 500 x g for 5 minutes, discard the supernatant.

-

Resuspend the cell pellet in 3 mL of ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

-

Add 10 mL of PBS, centrifuge at 500 x g for 5 minutes, and discard the supernatant.

-

-

Antibody Staining:

-

Resuspend the cell pellet in FACS buffer (PBS with 2% FBS).

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Aliquot approximately 1x10⁶ cells per tube.

-

Add a viability dye (e.g., Zombie NIR) to distinguish live from dead cells.

-

Incubate with an Fc block reagent to prevent non-specific antibody binding.

-

Add a cocktail of fluorophore-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer (e.g., BD LSRFortessa).

-

Analyze the data using software such as FlowJo. Gate on live, single cells, then on CD45+ leukocytes to identify different immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, myeloid cells).

-

ELISA for Cytokine Quantification

This protocol details the use of a sandwich ELISA to measure cytokine concentrations (e.g., IFN-γ, TNF-α) in patient plasma or cell culture supernatants.

-

Plate Coating:

-

Dilute the capture antibody to the recommended concentration in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5).

-

Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

Add 200 µL of blocking buffer (e.g., PBS with 10% FBS) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate three times.

-

Prepare a serial dilution of the cytokine standard.

-

Add 100 µL of samples (plasma, supernatant) and standards to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate four times.

-

Add 100 µL of biotinylated detection antibody, diluted in blocking buffer, to each well.

-

Incubate for 1 hour at room temperature.

-

-

Enzyme Conjugate and Substrate:

-

Wash the plate four times.

-

Add 100 µL of avidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the plate five times.

-

Add 100 µL of TMB substrate solution and incubate in the dark until a color develops (15-30 minutes).

-

-

Measurement:

-

Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations from the standard curve.

-

Immunohistochemistry (IHC) for PD-L1 Expression

This protocol describes the staining and scoring of PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

-

Slide Preparation:

-

Cut 4-µm thick sections from the FFPE tumor block and mount them on positively charged slides.

-

Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.

-

-

Staining:

-

Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

-

Block non-specific protein binding with a protein block solution.

-

Incubate the slides with a primary antibody against PD-L1 (e.g., clone 22C3, 28-8, or SP263) for 60 minutes at room temperature.

-

Wash with buffer and incubate with a polymer-based HRP-linked secondary antibody.

-

Wash and apply a DAB chromogen solution until the desired stain intensity is reached.

-

Counterstain with hematoxylin.

-

-

Scoring and Analysis:

-

Dehydrate, clear, and coverslip the slides.

-

A pathologist scores the slides based on the percentage of viable tumor cells showing partial or complete membrane staining (Tumor Proportion Score, TPS) or the number of PD-L1 positive cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells (Combined Positive Score, CPS).

-

References

- 1. IO Biotech, Inc. - IO Biotech Presents New Data at AACR 2024 Further Supporting Dual Mechanism of Action of Lead Cancer Vaccine, IO102-IO103 [investors.iobiotech.com]

- 2. IO Biotech Presents New Data Further Supporting Dual Mechanism of Action of Lead Cancer Vaccine [drug-dev.com]

- 3. IO Biotech Reports its Off-the-Shelf Therapeutic Cancer Vaccine, IO102-IO103, in Combination with KEYTRUDA® Demonstrates Promising Activity and Durability in First-line Treatment of Patients with Metastatic Lung Cancer in Phase 2 IOB-022 Study - BioSpace [biospace.com]

A Technical Guide to the Cellular Uptake and Subcellular Localization of Antitumor Agent-103

This document provides a comprehensive overview of the cellular pharmacology of Antitumor agent-103, a novel investigational compound with significant therapeutic potential. The focus of this guide is to detail the mechanisms of its cellular entry, subsequent distribution within subcellular compartments, and the experimental methodologies used to elucidate these processes. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of Cellular Uptake

The cellular uptake of this compound was assessed in various cancer cell lines to determine the efficiency and kinetics of its internalization. The data reveals a time and concentration-dependent uptake, suggesting an active transport mechanism may be involved in addition to passive diffusion.

Table 1: Time-Dependent Cellular Uptake of this compound (10 µM) in Cancer Cell Lines

| Time (minutes) | HeLa (pmol/10^6 cells) | A549 (pmol/10^6 cells) | MCF-7 (pmol/10^6 cells) |

| 5 | 15.2 ± 1.8 | 12.5 ± 1.5 | 18.9 ± 2.1 |

| 15 | 42.8 ± 3.5 | 35.1 ± 2.9 | 55.4 ± 4.7 |

| 30 | 78.9 ± 6.2 | 65.4 ± 5.8 | 98.2 ± 8.1 |

| 60 | 110.5 ± 9.8 | 95.3 ± 8.5 | 135.7 ± 11.3 |

| 120 | 125.4 ± 11.1 | 112.8 ± 10.1 | 150.1 ± 12.5 |

Table 2: Concentration-Dependent Cellular Uptake of this compound (60 minutes)

| Concentration (µM) | HeLa (pmol/10^6 cells) | A549 (pmol/10^6 cells) | MCF-7 (pmol/10^6 cells) |

| 1 | 12.1 ± 1.1 | 10.5 ± 0.9 | 14.8 ± 1.3 |

| 5 | 58.3 ± 4.9 | 49.8 ± 4.2 | 72.5 ± 6.1 |

| 10 | 110.5 ± 9.8 | 95.3 ± 8.5 | 135.7 ± 11.3 |

| 25 | 215.7 ± 18.2 | 198.4 ± 16.7 | 265.9 ± 22.1 |

| 50 | 280.4 ± 23.5 | 255.1 ± 21.4 | 340.2 ± 28.7 |

Subcellular Localization

Following cellular uptake, this compound exhibits a distinct subcellular distribution pattern, with significant accumulation in the cytoplasm and nucleus. This localization is consistent with its proposed mechanism of action involving the inhibition of cytoplasmic and nuclear signaling molecules.

Table 3: Subcellular Distribution of this compound in MCF-7 Cells (10 µM, 2 hours)

| Subcellular Fraction | Concentration (pmol/mg protein) | Percentage of Total |

| Cytoplasm | 250.6 ± 21.5 | 55% |

| Nucleus | 182.3 ± 15.8 | 40% |

| Mitochondria | 13.7 ± 1.5 | 3% |

| Microsomes | 9.1 ± 0.9 | 2% |

Experimental Protocols

HeLa, A549, and MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For uptake and localization studies, cells were seeded in appropriate culture vessels and allowed to adhere overnight. A stock solution of this compound was prepared in DMSO and diluted to the final concentrations in a complete medium.

Cells were seeded in 12-well plates at a density of 2 x 10^5 cells per well. After overnight incubation, the medium was replaced with a fresh medium containing the desired concentration of this compound. At specified time points, the drug-containing medium was removed, and the cells were washed three times with ice-cold phosphate-buffered saline (PBS). The cells were then lysed with 0.1 M NaOH. The intracellular concentration of this compound was determined by high-performance liquid chromatography (HPLC) with UV detection. The total protein content of each sample was determined using a BCA protein assay kit to normalize the drug concentration.

MCF-7 cells were treated with 10 µM this compound for 2 hours. After treatment, cells were harvested and washed with PBS. Subcellular fractionation was performed using a commercially available kit according to the manufacturer's instructions. Briefly, cells were sequentially lysed to isolate the cytoplasmic, mitochondrial, and nuclear fractions. The purity of each fraction was confirmed by Western blot analysis using specific markers (e.g., α-tubulin for cytoplasm, COX IV for mitochondria, and Histone H3 for the nucleus). The concentration of this compound in each fraction was determined by HPLC.

Visualizations

The following diagram illustrates the proposed mechanisms for the cellular uptake and efflux of this compound. It is hypothesized that the agent enters the cell through both passive diffusion across the plasma membrane and active transport mediated by a specific transporter protein. Efflux is likely mediated by P-glycoprotein (P-gp), a known multidrug resistance pump.

Caption: Proposed mechanisms of cellular uptake and efflux for this compound.

The diagram below outlines the key steps in the experimental workflow used to determine the subcellular localization of this compound.

Caption: Workflow for determining the subcellular localization of this compound.

This compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Methodological & Application

Antitumor agent-103 protocol for in vivo studies

Application Note: In Vivo Efficacy of TAS-103

Introduction

TAS-103 is a novel quinoline derivative with a dual mechanism of action, targeting both DNA topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2] These enzymes are critical for resolving DNA topological problems during replication, transcription, and recombination. By inhibiting both, TAS-103 effectively induces protein-linked DNA breaks, leading to cell cycle arrest and apoptosis in cancer cells.[1] Preclinical in vivo studies have demonstrated that TAS-103 possesses a broad and potent antitumor spectrum against various human tumor xenografts, including lung, colon, stomach, breast, and pancreatic cancer, often showing greater efficacy than standard chemotherapeutic agents like irinotecan and etoposide.[2]

Mechanism of Action: Dual Inhibition of Topoisomerase I & II

TAS-103 exerts its cytotoxic effects by stabilizing the cleavable complexes formed between topoisomerases and DNA.[1] This action prevents the re-ligation of the DNA strands, leading to an accumulation of single- and double-strand DNA breaks. The resulting DNA damage triggers cell cycle checkpoints and ultimately initiates apoptosis. The dual inhibitory action on both Topo I and Topo II may contribute to its potent, broad-spectrum antitumor activity and its ability to overcome certain types of drug resistance.

Protocol: TAS-103 Evaluation in a Subcutaneous Xenograft Mouse Model

This protocol outlines the key steps for conducting an in vivo study to evaluate the antitumor efficacy of TAS-103 using a subcutaneous human tumor xenograft model.

Materials and Reagents

-

Animal Model: Immunodeficient mice (e.g., Athymic Nude, SCID, or NOD/SCID), 6-8 weeks old.

-

Cell Line: A human cancer cell line of interest (e.g., lung, colon, breast cancer).

-

Cell Culture Media: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) with 10% FBS and antibiotics.

-

Extracellular Matrix: Matrigel® or a similar basement membrane matrix.

-

Test Article: TAS-103, for research use.

-

Vehicle Control: Appropriate vehicle for TAS-103 formulation (e.g., sterile saline, 0.5% HPMC in sterile water).

-

Positive Control (Optional): Standard-of-care chemotherapy (e.g., irinotecan, cisplatin).

-

Anesthesia: Isoflurane or appropriate anesthetic.

-

General Supplies: Sterile syringes, needles, surgical tools, calipers, animal scale.

Experimental Workflow

References

Application Notes and Protocols: Dissolving Antitumor Agent-103 for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-103 is a potent, multi-targeted inhibitor of the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] Due to its therapeutic potential, extensive in vitro studies are necessary to elucidate its mechanism of action and identify sensitive cancer cell types. A crucial first step in performing reliable and reproducible cell culture experiments is the proper dissolution and preparation of the agent. This document provides detailed protocols for the solubilization, storage, and application of this compound in a laboratory setting. The protocols provided here are based on the known properties of the well-characterized PI3K/mTOR inhibitor, PI-103, which will be used as a representative example for "this compound".

Properties of this compound (PI-103)

A summary of the key properties of this compound (PI-103) is presented below. Understanding these characteristics is essential for its effective use in cell culture.

| Property | Value | Reference |

| Target(s) | p110α, p110β, p110δ, p110γ, mTOR, DNA-PK | [1][2] |

| IC₅₀ (p110α) | 2 nM | |

| IC₅₀ (mTOR) | 30 nM | |

| Solubility in DMSO | ≥ 24 mg/mL (~68.89 mM) | |

| Appearance | Solid powder | |

| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years | |

| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 6 months |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of hydrophobic small molecules like this compound. It is critical to use anhydrous DMSO to prevent the compound from precipitating.

Materials:

-

This compound (PI-103) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound for the desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution of PI-103 (Molecular Weight: 348.35 g/mol ), you would need 3.48 mg.

-

Carefully weigh the calculated amount of the agent and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.

-

Visually inspect the solution to ensure no solid particles are present. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, date of preparation, and store them at -20°C or -80°C.

Preparation of Working Solutions in Cell Culture Medium

The concentrated stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity, typically keeping it below 0.5%.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Pre-warmed (37°C) complete cell culture medium

-

Sterile conical tubes or microcentrifuge tubes

Procedure:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Mix the working solution thoroughly by gentle pipetting or inverting the tube.

-

Add the final working solution to your cell culture plates.

-

Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples to account for any effects of the solvent on the cells.

Troubleshooting Solubility Issues

Precipitation of the compound upon dilution into the aqueous cell culture medium is a common problem. Here are some troubleshooting steps:

-

Lower the Final Concentration: The desired concentration may exceed the agent's solubility limit in the medium.

-

Pre-warm the Medium: Ensure the cell culture medium is at 37°C before adding the compound.

-

Optimize Dilution: Add the stock solution to the medium while gently vortexing to facilitate rapid dispersion.

-

Use a Co-solvent: For particularly insoluble compounds, a co-solvent system might be necessary, but this requires careful validation to ensure it does not affect cell viability.

Visualizing Experimental Workflow and Signaling Pathway

Experimental Workflow for Drug Treatment

The following diagram illustrates a typical workflow for treating cultured cells with this compound.

Caption: Workflow for cell culture treatment with this compound.

PI3K/mTOR Signaling Pathway Inhibition

This compound targets the PI3K/mTOR pathway. The diagram below shows a simplified representation of this pathway and the points of inhibition by the agent.

Caption: Inhibition of the PI3K/mTOR pathway by this compound.

References

Application Note & Protocol: High-Throughput Screening for Antitumor Agent-103

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antitumor agent-103 is a novel investigational compound with potential therapeutic applications in oncology. This document provides a detailed protocol for a high-throughput screening (HTS) assay designed to identify and characterize inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer. The following protocols and data are intended to guide researchers in the setup and execution of a primary screen for compounds like this compound.

Principle of the Assay

This assay employs a cell-based reporter system to quantitatively measure the activity of the PI3K/AKT/mTOR pathway. A human cancer cell line (e.g., MCF-7) is engineered to stably express a luciferase reporter gene under the transcriptional control of a serum response element (SRE). Activation of the PI3K/AKT/mTOR pathway by growth factors leads to the activation of downstream transcription factors that bind to the SRE, driving luciferase expression. Inhibitors of this pathway, such as the hypothetical this compound, will suppress luciferase activity, providing a quantitative measure of their potency.

Signaling Pathway of this compound

The PI3K/AKT/mTOR signaling pathway is a key regulator of cell proliferation, survival, and metabolism. This compound is hypothesized to act as a selective inhibitor of mTOR, a central kinase in this pathway.

Application Notes and Protocols: Western Blot Analysis of Apoptosis Regulator Bcl-2 after Antitumor agent-103 Treatment

Abstract

This document provides a detailed protocol for performing Western blot analysis to investigate the effects of a novel investigational compound, Antitumor agent-103, on the expression of the key apoptosis-regulating protein, B-cell lymphoma 2 (Bcl-2), in a human cancer cell line. The provided methodologies cover cell culture and treatment, protein extraction and quantification, SDS-PAGE, protein transfer to a membrane, and immunodetection. Furthermore, this note includes a representative data set and diagrams illustrating the experimental workflow and the implicated signaling pathway.

Introduction

This compound is a novel synthetic compound under investigation for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells. A key family of proteins that regulate apoptosis is the Bcl-2 family. Bcl-2 is an anti-apoptotic protein that, when overexpressed in many cancers, contributes to cell survival and resistance to chemotherapy.[1] Therefore, investigating the effect of this compound on Bcl-2 expression is crucial for understanding its mechanism of action.

Western blotting is a widely used and powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[2][3] This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing for the protein of interest using specific antibodies.[2] This application note provides a comprehensive protocol for utilizing Western blotting to assess changes in Bcl-2 protein levels in cancer cells following treatment with this compound.

Data Presentation

The following table summarizes the quantitative results from a representative Western blot experiment. The band intensities of Bcl-2 and the loading control (β-actin) were quantified using densitometry analysis software. The relative expression of Bcl-2 was normalized to the corresponding β-actin level to account for any variations in protein loading.

Table 1: Quantitative Analysis of Bcl-2 Expression after Treatment with this compound

| Treatment Group | Concentration (µM) | Bcl-2 Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized Bcl-2 Expression (Bcl-2 / β-actin) | Fold Change (vs. Vehicle Control) |

| Vehicle Control | 0 | 1.25 | 1.30 | 0.96 | 1.00 |

| This compound | 10 | 0.85 | 1.28 | 0.66 | 0.69 |

| This compound | 25 | 0.55 | 1.32 | 0.42 | 0.44 |

| This compound | 50 | 0.25 | 1.29 | 0.19 | 0.20 |

Experimental Protocols

-

Cell Line: Human breast cancer cell line (e.g., MCF-7).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with this compound at final concentrations of 10 µM, 25 µM, and 50 µM. Include a vehicle control group treated with the same volume of the solvent (e.g., DMSO) used to dissolve the agent.

-

Incubation: Incubate the treated cells for 24 hours.

-

Cell Lysis: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 100 µL of ice-cold RIPA lysis buffer containing protease inhibitors to each well.

-

Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions. This is crucial for ensuring equal loading of protein for each sample during electrophoresis.[3]

-

Sample Preparation: Based on the protein quantification results, dilute the protein samples with 4x Laemmli sample buffer to a final concentration of 2 µg/µL. Heat the samples at 95°C for 5 minutes to denature the proteins.

-

Gel Preparation: Use a 12% polyacrylamide gel for resolving Bcl-2 (approximately 26 kDa).

-

Loading: Load 20 µg of total protein from each sample into the wells of the gel. Also, load a pre-stained protein ladder to monitor the migration of proteins and estimate their molecular weight.

-

Electrophoresis: Run the gel in 1x SDS running buffer at 100V until the dye front reaches the bottom of the gel.

-

Membrane Activation: If using a PVDF membrane, activate it by immersing it in methanol for 30 seconds, followed by a brief wash in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation.

-

Transfer Sandwich Assembly: Assemble the transfer sandwich in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.

-

Transfer: Perform the protein transfer using a wet transfer system at 100V for 90 minutes or a semi-dry transfer system according to the manufacturer's protocol.

-

Blocking: After transfer, wash the membrane with Tris-Buffered Saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against Bcl-2 (e.g., rabbit anti-Bcl-2) diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove any unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.

-

Final Washes: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for a few minutes.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

Stripping and Re-probing (for Loading Control): To ensure equal protein loading, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody against a housekeeping protein like β-actin or GAPDH, whose expression is expected to remain constant across different treatments. Follow a validated stripping protocol.

Mandatory Visualizations

Caption: Hypothetical signaling pathway of this compound.

Caption: Western blot experimental workflow.

References

Unveiling Resistance Mechanisms to Antitumor Agent-103: A CRISPR-Cas9 Screen Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficacy of targeted anticancer therapies is often limited by the development of drug resistance. Identifying the genetic drivers of resistance is paramount for developing more robust therapeutic strategies and combination therapies. The CRISPR-Cas9 system provides a powerful, unbiased tool for genome-wide loss-of-function screening to systematically uncover genes whose knockout confers resistance to a given antitumor agent.[1][2][3][4][5] This application note provides a detailed protocol for a CRISPR-Cas9 knockout screen to identify genes that mediate resistance to "Antitumor agent-103," a hypothetical inhibitor targeting a key oncogenic pathway. As a representative example, this protocol is modeled on screens performed to identify resistance mechanisms to the BRAF inhibitor, vemurafenib, in BRAF V600E-mutant melanoma.